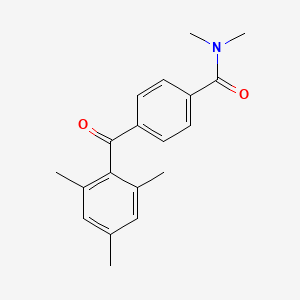
N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in repairing DNA damage, and their inhibition has shown promising results in cancer therapy.
Mecanismo De Acción
N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide works by inhibiting PARP enzymes, which are responsible for repairing DNA damage. When PARP enzymes are inhibited, cancer cells are unable to repair DNA damage, leading to cell death. This mechanism of action makes N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide has been found to have a selective effect on cancer cells, leading to minimal toxicity in normal cells. In addition, N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is due to the inhibition of PARP enzymes, which leads to the accumulation of DNA damage and activation of cell death pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide has several advantages for lab experiments, including its high potency and selectivity for PARP enzymes. However, its high cost and limited availability may limit its use in some experiments. In addition, the effects of N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide on normal cells and tissues are not fully understood, which may limit its use in some studies.
Direcciones Futuras
Future research on N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide could focus on several areas, including the development of more cost-effective synthesis methods, the investigation of its effects on normal cells and tissues, and the exploration of its potential use in combination with other cancer therapies. In addition, further studies could investigate the potential use of N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion
In conclusion, N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide is a promising therapeutic agent for cancer treatment, with a selective effect on cancer cells and minimal toxicity in normal cells. Its inhibition of PARP enzymes leads to the accumulation of DNA damage and activation of cell death pathways, making it a potent anticancer agent. Future research on N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide could lead to the development of more effective cancer therapies and the exploration of its potential use in other diseases.
Métodos De Síntesis
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with 5-bromo-6-methyl-2-pyridinamine, followed by the addition of thionyl chloride and then the reaction with N,N-dimethylformamide dimethyl acetal. This process results in the formation of N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. It has been shown to be effective against several types of cancer, including breast, ovarian, and prostate cancer. In addition, N-(5-bromo-6-methyl-2-pyridinyl)-4-nitrobenzamide has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c1-8-11(14)6-7-12(15-8)16-13(18)9-2-4-10(5-3-9)17(19)20/h2-7H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOGNKSUYAPFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)


![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B5698633.png)
![2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5698662.png)
![2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)




